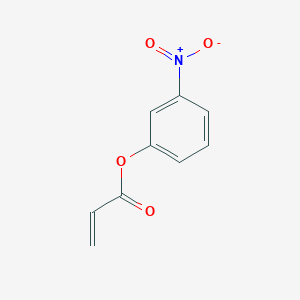
3-Nitrophenyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a light yellow crystalline or solid powder that dissolves well in common organic solvents . This compound is often used as an intermediate in organic synthesis reactions, making it valuable in various chemical processes.
Preparation Methods
3-Nitrophenyl prop-2-enoate can be synthesized through the esterification of 2-nitrobenzoic acid and methanol . The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The specific preparation method may vary depending on the experimental conditions and requirements.
Chemical Reactions Analysis
3-Nitrophenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 3-aminophenyl prop-2-enoate.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction, and various oxidizing agents such as potassium permanganate for oxidation . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Nitrophenyl prop-2-enoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other compounds, such as drugs, dyes, and pesticides.
Biology: Due to its unique structure, it is used in the study of various biological processes and pathways.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3-Nitrophenyl prop-2-enoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Nitrophenyl prop-2-enoate can be compared with other similar compounds, such as:
- Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl) prop-2-enoate
- 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethylprop-2-enamide
- Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-enoate
- Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl) prop-2-enoate
These compounds share similar structural features but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific nitro group and its applications in various fields.
Properties
CAS No. |
56652-37-0 |
|---|---|
Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(3-nitrophenyl) prop-2-enoate |
InChI |
InChI=1S/C9H7NO4/c1-2-9(11)14-8-5-3-4-7(6-8)10(12)13/h2-6H,1H2 |
InChI Key |
NQBVYAKGJFMFOL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



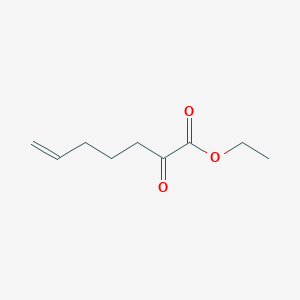
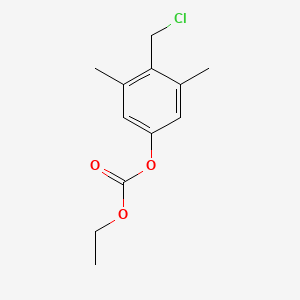
![Benzene, 1-methyl-4-[(phenylethynyl)telluro]-](/img/structure/B14626259.png)
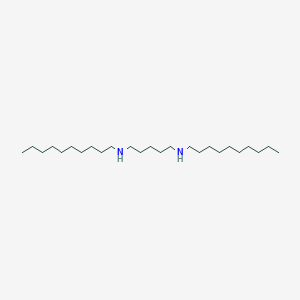


![3-[(2-Methylphenyl)methylidene]oxolan-2-one](/img/structure/B14626275.png)
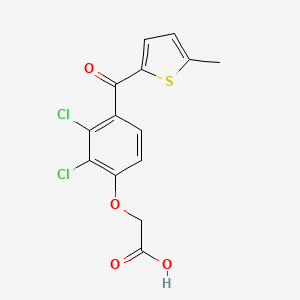
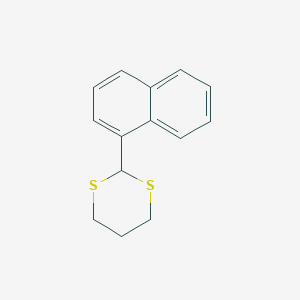
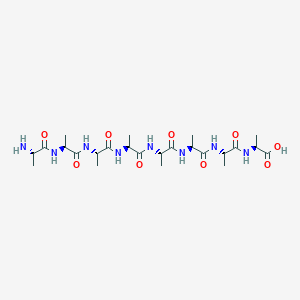
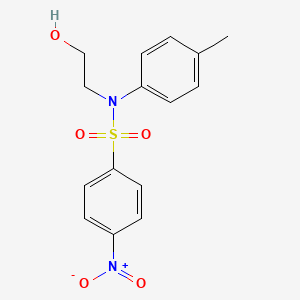
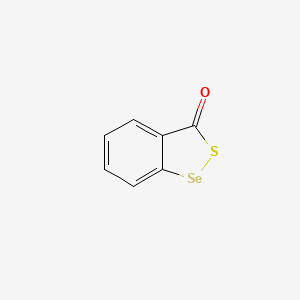
![[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea](/img/structure/B14626333.png)
